N-octylcyclopropanecarboxamide

Description

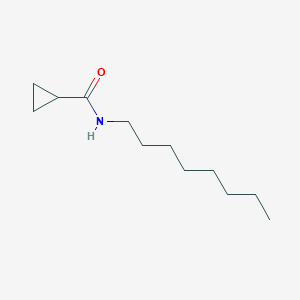

N-Octylcyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a linear octyl chain attached to the amide nitrogen. This compound’s structure combines the steric rigidity of the cyclopropane ring with the lipophilic character of the octyl group, making it a candidate for applications requiring enhanced membrane permeability or sustained release profiles.

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N-octylcyclopropanecarboxamide |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-12(14)11-8-9-11/h11H,2-10H2,1H3,(H,13,14) |

InChI Key |

AXCIKJFKCQYDDE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1CC1 |

Canonical SMILES |

CCCCCCCCNC(=O)C1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons :

Analysis :

- Lipophilicity: The octyl chain in this compound significantly increases its LogP compared to the acetylphenyl (polar) and morpholinylsulfonyl (polar-aromatic) analogs.

- Molecular Weight : The octyl derivative’s higher molecular weight (~239 g/mol) compared to simpler analogs (e.g., 203 g/mol for the acetylphenyl variant) may influence pharmacokinetics, such as diffusion rates or renal clearance.

Evidence from Analogs :

- N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide : Synthesized via a diastereoselective route (dr 19:1) with 51% yield. The presence of bulky substituents (phenyl, methoxyphenoxy) necessitated column chromatography for purification.

- This compound (Inferred) : Likely synthesized via similar carboxamide coupling strategies, though the long octyl chain may require optimized reaction conditions (e.g., elevated temperatures or phase-transfer catalysts) to improve yield.

Key Challenges :

- Steric hindrance from the octyl group could reduce reaction efficiency compared to smaller substituents (e.g., acetylphenyl).

- Purification may require specialized techniques (e.g., reverse-phase chromatography) due to high lipophilicity.

Structural-Activity Relationships (SAR) :

- This compound : The octyl chain’s lipophilicity may favor partitioning into lipid bilayers or adipose tissue, suggesting applications in sustained-release formulations or topical delivery systems.

Metabolic Stability :

- The octyl chain is susceptible to oxidative metabolism (e.g., cytochrome P450-mediated ω-oxidation), which could shorten its half-life compared to analogs with stable aromatic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.